

A Preliminary Technical Guide to VH032-C7-COOH in Novel PROTACs

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Compound of Interest		
Compound Name:	VH032-C7-COOH	
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This technical guide provides an in-depth preliminary investigation into the use of **VH032-C7-COOH**, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of novel Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental methodologies, and key data relevant to the application of this specific linker-ligand conjugate in targeted protein degradation.

Introduction to VH032-C7-COOH in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

VH032 is a potent and well-characterized ligand for the VHL E3 ligase, with a binding affinity (Kd) of approximately 185 nM.[1] VH032-C7-COOH is a derivative of VH032, incorporating a 7-carbon alkyl linker with a terminal carboxylic acid. This functional group provides a convenient attachment point for conjugation to a ligand for a POI, typically via an amide bond formation with an amine-containing moiety on the POI ligand. The choice of linker length and composition is critical in PROTAC design, as it influences the formation and stability of the ternary complex



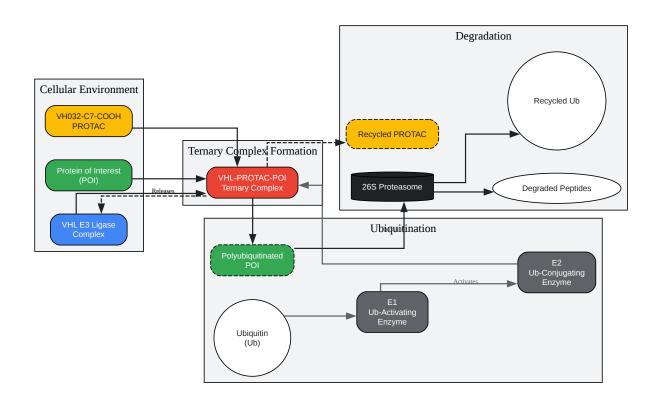
(VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

VHL-Mediated Protein Degradation Pathway

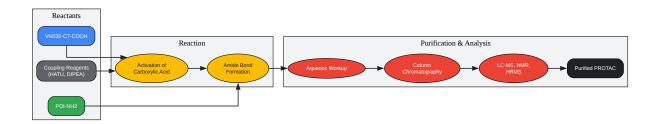
The mechanism of action for a VH032-C7-COOH-based PROTAC involves hijacking the VHL E3 ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase via its VH032 moiety and the target protein via its POI ligand, forming a VHL-PROTAC-POI ternary complex.
- Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
- Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome.
- Protein Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of degradation.









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References

- 1. medchemexpress.com [medchemexpress.com]
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